Ac-Cys(1)-Tyr-DL-Ile-Gln-Asn-Cys(1)-Pro-Leu-Gly-NH2
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Overview
Description
N-Acetyloxytocin: is a synthetic derivative of oxytocin, a neuropeptide hormone that plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth. Oxytocin is produced in the hypothalamus and released by the posterior pituitary gland. N-Acetyloxytocin is modified to enhance its stability and efficacy for various applications in medicine and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyloxytocin involves the acetylation of oxytocin. This process typically includes the following steps:
Oxytocin Synthesis: Oxytocin is synthesized using solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Acetylation: The terminal amino group of oxytocin is acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of N-Acetyloxytocin follows similar principles but on a larger scale. The process involves:
Large-Scale SPPS: Automated peptide synthesizers are used to produce oxytocin in bulk.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-Acetyloxytocin undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions, reverting to oxytocin.
Oxidation: The disulfide bond in oxytocin can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can also be reduced to form two free thiol groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products
Hydrolysis: Oxytocin and acetic acid.
Oxidation: Oxidized forms of oxytocin with sulfoxide or sulfone groups.
Reduction: Reduced oxytocin with free thiol groups.
Scientific Research Applications
N-Acetyloxytocin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide modifications and stability.
Biology: Investigated for its role in social behavior, stress response, and reproductive functions.
Medicine: Explored for potential therapeutic uses in conditions such as autism, anxiety, and postpartum hemorrhage.
Mechanism of Action
N-Acetyloxytocin exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, it activates a signaling cascade that involves the influx of calcium ions into cells. This leads to various physiological responses, including uterine contractions, milk ejection, and modulation of social behaviors. The acetylation of oxytocin enhances its stability and prolongs its action .
Comparison with Similar Compounds
N-Acetyloxytocin is compared with other oxytocin analogs such as:
Oxytocin: The natural form, less stable and shorter-acting.
Carbetocin: A long-acting oxytocin analog used to prevent postpartum hemorrhage.
Desmopressin: A synthetic analog of vasopressin, used for its antidiuretic properties.
N-Acetyloxytocin is unique due to its enhanced stability and prolonged action, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C45H68N12O13S2 |
---|---|
Molecular Weight |
1049.2 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,16S,19R)-19-acetamido-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H68N12O13S2/c1-6-23(4)37-44(69)51-27(13-14-34(46)60)39(64)53-30(18-35(47)61)40(65)55-32(45(70)57-15-7-8-33(57)43(68)54-28(16-22(2)3)38(63)49-19-36(48)62)21-72-71-20-31(50-24(5)58)42(67)52-29(41(66)56-37)17-25-9-11-26(59)12-10-25/h9-12,22-23,27-33,37,59H,6-8,13-21H2,1-5H3,(H2,46,60)(H2,47,61)(H2,48,62)(H,49,63)(H,50,58)(H,51,69)(H,52,67)(H,53,64)(H,54,68)(H,55,65)(H,56,66)/t23-,27-,28-,29-,30-,31-,32-,33-,37?/m0/s1 |
InChI Key |
RROMYFJBCBPTNU-KXVVGQKMSA-N |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
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